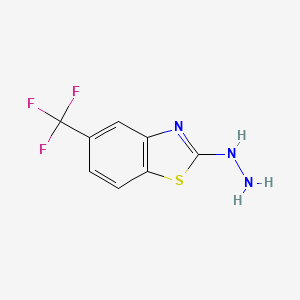

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole

Description

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole (C₈H₆F₃N₃S) is a benzothiazole derivative characterized by a hydrazino group (-NH-NH₂) at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzothiazole core . Its molecular weight is 233.211 g/mol, with a single isotopic mass of 233.023453. The compound’s structure (CAS: 80945-79-5) combines the electron-withdrawing nature of the -CF₃ group with the nucleophilic reactivity of the hydrazino moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)4-1-2-6-5(3-4)13-7(14-12)15-6/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGILRGFFUZVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3-benzothiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazino group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Applications

The benzothiazole scaffold is well-documented for its anticancer properties. Research indicates that derivatives of benzothiazole exhibit significant activity against various cancer cell lines. For instance:

- Mechanisms of Action : Benzothiazole derivatives have been shown to inhibit metalloenzymes such as carbonic anhydrase, which is crucial in tumor growth and survival under hypoxic conditions .

- Case Studies : A study synthesized several fluorinated benzothiazole derivatives and tested them against breast cancer cell lines (MCF-7 and MDA-MB-468). The compounds demonstrated promising GI50 values, indicating potent anticancer activity .

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.57 |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.40 |

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Benzothiazole derivatives have been combined with other pharmacophores to enhance their efficacy:

- Research Findings : A series of new benzothiazole derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) test. One derivative showed significant protective effects against seizures with a high protective index .

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-benzothiazole | 160.4 | 2.74 |

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been extensively studied, particularly against Mycobacterium tuberculosis and other resistant strains:

- Antitubercular Activity : Recent studies have highlighted the synthesis of new hybrids incorporating benzothiazole that showed enhanced activity against tuberculosis strains resistant to standard treatments .

| Compound Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Benzothiazole-Urea Hybrid | 0.5 µg/mL |

| Quinoline-Benzothiazole Hybrid | 0.25 µg/mL |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzothiazole derivatives is crucial for optimizing their biological activities:

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and interact with various biological molecules, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can lead to the modulation of biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Target Compound : Benzothiazole core with -NH-NH₂ and -CF₃ substituents .

- Compound 9c () : Features a benzimidazole core fused with a triazole-thiazole-acetamide system. The 4-bromophenyl substituent on the thiazole ring contrasts with the -CF₃ group in the target compound .

- Compound 9e () : Includes a 4-methoxyphenyl group on the thiazole, introducing electron-donating properties absent in the target’s -CF₃ substituent .

Substituent Effects

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability in the target compound, whereas bromine (in 9c) increases molecular weight (Br: ~80 g/mol) and polarizability .

Physicochemical and Spectral Data

Biological Activity

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole features a hydrazine functional group and a trifluoromethyl substituent on the benzothiazole ring. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole:

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways. For instance, derivatives of benzothiazole have shown promising results in inhibiting cell proliferation in several cancer cell lines, including MCF-7 and HeLa cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Similar benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities.

- Neuroprotective Effects : Some analogs have shown potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of sodium channels and inhibition of excitatory amino acid release .

Anticancer Studies

A study focusing on benzothiazole derivatives indicated that compounds similar to 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating potent anticancer activity . The mechanism was linked to the activation of procaspase-3 to caspase-3, highlighting the importance of the benzothiazole moiety in enhancing anticancer efficacy.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant activity against drug-resistant strains of bacteria. For instance, studies reported that certain derivatives had minimum inhibitory concentrations (MIC) effective against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole may possess similar properties.

The biological activity of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole is thought to involve several mechanisms:

- Caspase Activation : The compound may induce apoptosis through the activation of caspases, particularly procaspase-3 .

- Enzyme Inhibition : It could inhibit specific enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance .

Data Tables

The following table summarizes key findings related to the biological activity of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole and its analogs:

Q & A

Basic: What synthetic methodologies are employed for 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with substituted benzothiazole precursors. Key steps include:

- Hydrazine Functionalization : Reacting 5-(trifluoromethyl)-1,3-benzothiazole derivatives with hydrazine hydrate under reflux in ethanol or DMF, often catalyzed by CuI (1-5 mol%) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrazino derivative.

- Optimization : Adjusting solvent polarity (e.g., DMF for faster kinetics), temperature (80–100°C), and catalyst loading to improve yields (typically 60–85%) .

Validation : Confirm structure via IR (C=N stretch at ~1698 cm⁻¹, C-F at ~1077 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.40–8.32 ppm) .

Basic: Which spectroscopic techniques are essential for structural confirmation of 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole?

Methodological Answer:

Critical techniques include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N at 1698 cm⁻¹, C-F at 1077 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (e.g., δ 7.71 ppm for the benzothiazole core), while ¹³C NMR confirms trifluoromethyl carbon at ~120 ppm (q, J = 270 Hz) .

- Elemental Analysis : Verify C, H, N, S content (deviation <0.4% from theoretical values) .

Advanced Tip : Use HSQC or HMBC to resolve overlapping signals in crowded aromatic regions.

Advanced: How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?

Methodological Answer:

Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies:

- Repurification : Repeat recrystallization or use preparative HPLC (C18 column, acetonitrile/water gradient) .

- By-product Analysis : TLC (silica gel, n-butyl alcohol/ethyl acetate/CCl₄ 1:2:1) identifies impurities .

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₆F₃N₃S: 234.04) .

Case Study : In , elemental analysis deviations <0.3% were achieved after three recrystallizations .

Advanced: What strategies enhance the bioavailability of benzothiazole derivatives in pharmacological studies?

Methodological Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides, triazoles) to improve solubility. demonstrates coupling with pyrazolidinone to enhance water solubility .

- Prodrug Design : Mask hydrazino groups with acetyl or tert-butoxycarbonyl (Boc) protectors for better membrane permeability .

- SAR Studies : Replace trifluoromethyl with smaller halogens (e.g., Cl) to balance lipophilicity and target binding .

Example : In antitubercular studies, 2-aryl substituents improved MIC values against M. tuberculosis H37Rv (MIC = 3.12 µg/mL) .

Advanced: How does the trifluoromethyl group affect electronic properties and reactivity of benzothiazole derivatives?

Methodological Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the benzothiazole ring. This activates the C2 position for nucleophilic substitution (e.g., hydrazine addition) .

- Spectroscopic Impact : IR shows C-F stretching at 1077 cm⁻¹, while ¹⁹F NMR reveals a singlet at ~-60 ppm .

- Reactivity : Stabilizes intermediates in SNAr reactions but may hinder electrophilic aromatic substitution due to deactivation .

Computational Insight : DFT studies suggest the -CF₃ group increases LUMO energy, favoring charge-transfer interactions in biological targets .

Basic: What are common purification challenges for 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole, and how are they addressed?

Methodological Answer:

- Challenge : Low solubility in polar solvents due to the hydrophobic -CF₃ group.

- Solutions :

- Purity Assessment : TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and melting point consistency (e.g., 63°C for pure product) .

Advanced: How do molecular docking studies predict the interaction of benzothiazole derivatives with Mycobacterium tuberculosis targets?

Methodological Answer:

- Target Selection : Enoyl-ACP reductase (InhA) or DprE1 are common targets for antitubercular benzothiazoles .

- Docking Protocol :

- Key Interactions :

Case Study : Compound 9c in showed a docking score of -9.2 kcal/mol, correlating with experimental MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.